molecular formula C9H14O B14140621 3-(Ethenyloxy)cyclohept-1-ene CAS No. 88739-05-3

3-(Ethenyloxy)cyclohept-1-ene

Cat. No.: B14140621
CAS No.: 88739-05-3
M. Wt: 138.21 g/mol
InChI Key: GOTAEEUFWHZJTC-UHFFFAOYSA-N
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Description

3-(Ethenyloxy)cyclohept-1-ene is an organic compound characterized by a seven-membered ring with an ethenyloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethenyloxy)cyclohept-1-ene can be achieved through several methods. One common approach involves the reaction of cycloheptene with ethenol in the presence of a suitable catalyst. The reaction typically requires controlled conditions, such as a specific temperature and pressure, to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Ethenyloxy)cyclohept-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions include epoxides, ketones, and substituted cycloheptenes. These products can be further utilized in various chemical syntheses and applications .

Scientific Research Applications

3-(Ethenyloxy)cyclohept-1-ene has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(Ethenyloxy)cyclohept-1-ene exerts its effects involves interactions with specific molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents. The molecular targets and pathways involved depend on the specific reaction and conditions employed .

Comparison with Similar Compounds

Similar Compounds

    Cycloheptene: A structurally similar compound without the ethenyloxy group.

    Cycloheptatriene: Another seven-membered ring compound with three double bonds.

    Cycloheptanone: A ketone derivative of cycloheptene.

Uniqueness

This differentiates it from other cycloheptene derivatives and makes it valuable for specific research and industrial purposes .

Properties

CAS No.

88739-05-3

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

3-ethenoxycycloheptene

InChI

InChI=1S/C9H14O/c1-2-10-9-7-5-3-4-6-8-9/h2,5,7,9H,1,3-4,6,8H2

InChI Key

GOTAEEUFWHZJTC-UHFFFAOYSA-N

Canonical SMILES

C=COC1CCCCC=C1

Origin of Product

United States

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